molecular formula C24H22N2O8 B15135927 2',3'-Dibenzoyl-1-methylpseudouridine

2',3'-Dibenzoyl-1-methylpseudouridine

Katalognummer: B15135927
Molekulargewicht: 466.4 g/mol
InChI-Schlüssel: BIWZQIGTYSOFMF-JIRNRHONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3’-Dibenzoyl-1-methylpseudouridine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 2’ and 3’ positions and a methyl group at the 1 position of the pseudouridine molecule. This compound is primarily used in various research applications due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dibenzoyl-1-methylpseudouridine typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of pseudouridine are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of these positions.

    Methylation: The 1 position of the pseudouridine is methylated using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired 2’,3’-Dibenzoyl-1-methylpseudouridine.

Industrial Production Methods

Industrial production of 2’,3’-Dibenzoyl-1-methylpseudouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-Dibenzoyl-1-methylpseudouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2’,3’-Dibenzoyl-1-methylpseudouridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2’,3’-Dibenzoyl-1-methylpseudouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. This modification can affect various biological processes, including protein synthesis and gene expression. The compound targets specific molecular pathways involved in these processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,3’-Dibenzoyl-1-methyluridine
  • 2’,3’-Dibenzoyl-1-methylcytidine
  • 2’,3’-Dibenzoyl-1-methylguanosine

Uniqueness

2’,3’-Dibenzoyl-1-methylpseudouridine is unique due to its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to selectively modify RNA structures makes it a valuable tool in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C24H22N2O8

Molekulargewicht

466.4 g/mol

IUPAC-Name

[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1

InChI-Schlüssel

BIWZQIGTYSOFMF-JIRNRHONSA-N

Isomerische SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Kanonische SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.